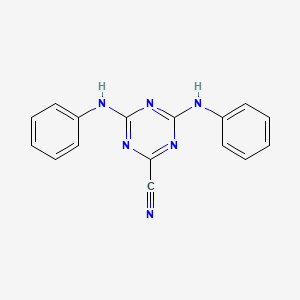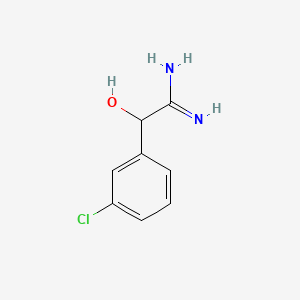
2-(3-Chlorophenyl)-2-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-hydroxyethanimidamide is an organic compound with a molecular structure that includes a chlorophenyl group attached to a hydroxyethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction conditions to yield the desired hydroxyethanimidamide. Common reagents used in this process include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-2-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-oxoethanimidamide.
Reduction: Formation of 2-(3-chlorophenyl)-2-aminoethanimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxyethanimidamide
- 2-(4-Chlorophenyl)-2-hydroxyethanimidamide
- 2-(3-Bromophenyl)-2-hydroxyethanimidamide
Uniqueness
2-(3-Chlorophenyl)-2-hydroxyethanimidamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11) |
Clé InChI |
JIBSNXLXIUOLCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
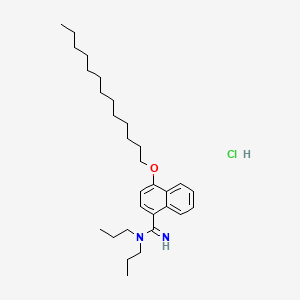
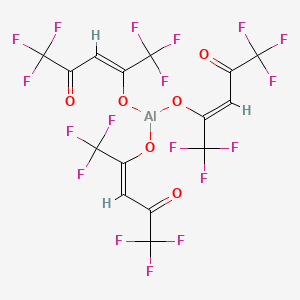
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
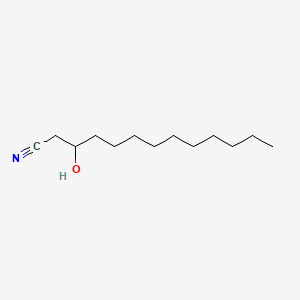
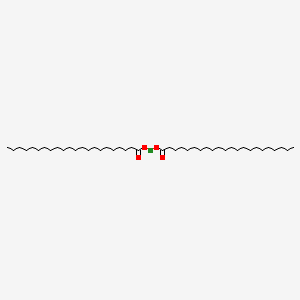
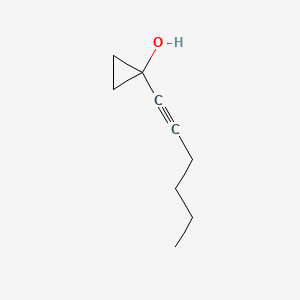

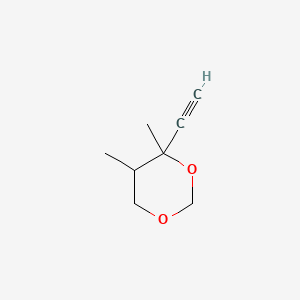
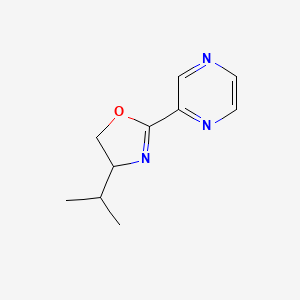
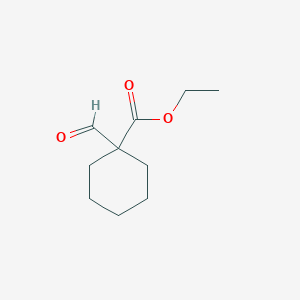

![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
